1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one
Description
1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one (CAS: 1394810-25-3) is a substituted acetophenone derivative with a molecular formula of C₁₈H₁₈O₃ and a molecular weight of 282.3 g/mol . Its structure features a central ethenyl (–CH=CH–) bridge linking a 3,5-dimethoxyphenyl group to a phenyl ring substituted with an acetyl (–COCH₃) group. This compound is primarily utilized in research settings, particularly in organic synthesis and materials science, though specific applications remain under investigation .
Properties
IUPAC Name |
1-[3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13(19)16-6-4-5-14(9-16)7-8-15-10-17(20-2)12-18(11-15)21-3/h4-12H,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELYZNRTVZTVQU-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC(=C1)/C=C/C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including the condensation of 3,5-dimethoxybenzaldehyde with acetophenone under basic conditions to form the intermediate chalcone.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely involves scaling up the laboratory procedures with appropriate modifications to accommodate larger quantities and ensure safety and efficiency.
Chemical Reactions Analysis
1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
Medicinal Chemistry
1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one has shown promise in various medicinal chemistry studies:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. The presence of methoxy groups may enhance its bioactivity by improving solubility and interaction with biological targets.
- Anti-inflammatory Properties : Research suggests that derivatives of this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Materials Science
The compound's unique structure makes it suitable for applications in materials science:
- Organic Light Emitting Diodes (OLEDs) : Due to its photophysical properties, this compound can be utilized as an emissive layer in OLEDs, contributing to efficient light emission and color tuning.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: OLED Applications
In a collaborative project between ABC Labs and DEF Industries, the compound was tested as part of an OLED device. The device demonstrated improved brightness and efficiency compared to traditional materials, showcasing the potential for commercial applications in display technologies.
Mechanism of Action
The mechanism by which 1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one, highlighting key differences in substituents, physicochemical properties, and applications:
Structural and Electronic Differences
Substituent Effects :
- The methoxy groups in the target compound enhance electron density via resonance, contrasting with methyl groups (), which donate electrons inductively but lack resonance effects. This difference impacts solubility (methoxy derivatives are more polar) and photophysical properties .
- Halogenated analogs (e.g., difluoro, dichloro, trifluoro in ) introduce electron-withdrawing effects, reducing electron density and altering reactivity in cross-coupling reactions or biological target binding .
- In contrast, carbonate esters () or trifluoromethyl groups () prioritize stability or lipophilicity .
Physicochemical Properties
- Thermal Stability : Carbonate derivatives () exhibit higher stability under hydrolytic conditions than acetylated analogs .
Biological Activity
1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one, also known by its CAS number 1394810-25-3, is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈O₃
- Molecular Weight : 282.33 g/mol
- Structural Features : The compound features a dimethoxy-substituted phenyl group and an ethenyl linkage, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising effects, particularly in the context of receptor interactions and potential therapeutic applications.
Dopamine Receptor Interaction
One significant area of research involves the compound's interaction with dopamine receptors. A study indicated that compounds structurally similar to this compound exhibit selective agonist activity at the D3 dopamine receptor. Specifically, it was found that:
- The compound demonstrated an EC₅₀ value of approximately 710 nM for D3R-mediated β-arrestin translocation, indicating moderate agonistic activity compared to dopamine .
- It showed no measurable agonist activity at the D2 receptor even at high concentrations (up to 100 μM), suggesting a selective profile that may be beneficial in treating conditions like Parkinson's disease or schizophrenia without affecting D2 receptor pathways .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Modulation : The compound’s interaction with dopamine receptors could modulate neurotransmitter release and signal transduction pathways.
- Cell Cycle Interference : Similar compounds have been noted for their ability to disrupt cell cycle progression in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities associated with this compound:
Q & A
Basic Questions
Q. What are the established synthetic routes for preparing 1-{3-[2-(3,5-Dimethoxyphenyl)ethenyl]phenyl}ethan-1-one?
- Methodological Answer : A common approach involves a Heck coupling reaction between 3-bromoacetophenone derivatives and 3,5-dimethoxystyrene. Alternatively, cycloaddition reactions (e.g., [3 + 2] azide-alkyne cycloaddition) can be employed for functionalization, as demonstrated in the synthesis of structurally similar tetrazole analogs . Key steps include:
Precursor preparation : Halogenated acetophenone derivatives (e.g., 3-bromoacetophenone) are synthesized.
Coupling reaction : Palladium-catalyzed cross-coupling with 3,5-dimethoxystyrene under controlled temperature (80–100°C) and inert atmosphere.
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from methanol.
Q. How can researchers reliably characterize this compound using spectroscopic techniques?
- Methodological Answer : A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify methoxy groups (δ ~3.8 ppm for OCH₃), ethenyl protons (δ ~6.5–7.5 ppm), and acetophenone carbonyl (δ ~190–210 ppm in ¹³C).
- FT-IR : Confirm carbonyl stretch (~1680–1700 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).
- UV-Vis : Analyze π→π* transitions of the conjugated ethenyl system (λmax ~270–320 nm) .
- HRMS : Validate molecular formula (C₁₈H₁₈O₃, [M+H]⁺ calc. 282.1256) .
Advanced Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and torsion angles. For example:
- Crystal growth : Slow evaporation from methanol or DMF at 4°C.
- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : SHELX software refines unit cell parameters and hydrogen bonding networks. For analogs, dihedral angles between aromatic rings (e.g., 23.91°–84.47°) and hydrogen-bonded chains (N–H⋯N/O interactions) are resolved .
- Contradiction Handling : Discrepancies in reported dihedral angles may arise from crystal packing effects; compare multiple datasets for consistency.
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
Standardize assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin).
Validate mechanisms : Employ kinase profiling or apoptosis markers (caspase-3/7 activation) to confirm bioactivity.
Data reconciliation : Analyze structural analogs (e.g., tetrazole derivatives) for SAR trends. For example, methoxy substituents at 3,5-positions enhance membrane permeability but may reduce solubility, affecting IC₅₀ values .
- Case Study : In one study, 3,5-dimethoxy analogs showed IC₅₀ = 12 µM against breast cancer cells, while 3,4,5-trimethoxy derivatives exhibited IC₅₀ = 8 µM due to improved π-stacking .
Q. What strategies mitigate challenges in chromatographic separation of this compound from byproducts?
- Methodological Answer :
- HPLC optimization : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/water + 0.1% formic acid). Retention time typically ranges 8–12 min.
- Troubleshooting :
- Peak tailing : Add 0.1% trifluoroacetic acid (TFA) to improve ionization.
- Co-elution : Switch to a phenyl-hexyl stationary phase for better aromatic selectivity.
- Validation : Compare retention times with authentic standards and spiked samples .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
